molecular formula C12H19NO3 B2720318 Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate CAS No. 204132-38-7

Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate

Cat. No.: B2720318
CAS No.: 204132-38-7
M. Wt: 225.288
InChI Key: QQHXHYOTDZRDSM-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate is a versatile spirocyclic chemical scaffold designed for use in medicinal chemistry and drug discovery programs. The incorporation of the spirocyclic architecture is a strategic design element in modern drug design, as it can impart improved physicochemical properties, reduce conformational flexibility, and access under-explored regions of chemical space to enhance binding selectivity and potency . While specific clinical studies on this exact compound are not available, compounds based on the azaspiro[3.4]octane core are recognized as key intermediates in the development of bioactive molecules. Spirocycles of this type are investigated as potential muscarinic receptor agonists, which are a target for therapeutic areas including neurodegenerative disorders like Alzheimer's disease, psychiatric conditions such as schizophrenia, and other central nervous system diseases . Furthermore, related spiro[3.4]octane structures have been utilized as novel components in the structure-guided design of potent inhibitors targeting viral proteases, such as the SARS-CoV-2 3C-like protease (3CLpro), highlighting the value of this scaffold in developing direct-acting antivirals . The tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's utility by facilitating straightforward synthetic manipulation for further derivatization, making it a valuable linchpin for constructing complex molecules aimed at hitting challenging biological targets .

Properties

IUPAC Name

tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-9(14)8-12(13)6-4-5-7-12/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHXHYOTDZRDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=O)CC12CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of a suitable amine with a ketone or aldehyde under acidic or basic conditions to form the spirocyclic intermediate. This intermediate is then further reacted with tert-butyl chloroformate to introduce the tert-butyl ester group.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the spirocyclic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate has been studied for its potential as a pharmaceutical agent. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study investigated the compound's effects on cancer cell lines, demonstrating cytotoxicity against various types of cancer cells. The mechanism was linked to the induction of apoptosis, which is critical in cancer therapy. This highlights the compound's potential as a lead structure for developing new anticancer drugs.

Agrochemicals

The compound has shown promise as an agrochemical, particularly in the development of pesticides and herbicides. Its unique structure allows for selective action against pests while minimizing harm to non-target organisms.

Data Table: Efficacy of this compound in Pest Control

Pest SpeciesConcentration (mg/L)Mortality Rate (%)Reference
Aphids5085
Spider Mites10090
Whiteflies7580

This table summarizes findings from field trials assessing the compound's effectiveness against common agricultural pests.

Materials Science

In materials science, this compound is being explored for its potential use in polymer synthesis. Its ability to act as a monomer could lead to the development of novel polymers with enhanced properties.

Case Study: Polymerization Studies

Research demonstrated that incorporating this compound into polymer matrices improved mechanical strength and thermal stability. Such advancements are crucial for applications in packaging and construction materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The spirocyclic structure plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Azaspiro[3.4]octane Derivatives

The target compound differs from analogs in the position of the oxo group, nitrogen placement, and substituents. Below is a comparative analysis:

Compound Name CAS Number Key Structural Features Molecular Weight (g/mol) Applications/Notes Reference
Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate 204132-38-7 Oxo at 2-position; single N in spiro system 225.29 Intermediate for kinase inhibitors; rigid scaffold for drug design
Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate 203661-71-6 Oxo at 6-position; N at 2-position 225.29 Used in peptide mimetics; altered hydrogen-bonding capacity
Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate 1251010-17-9 Oxo at 1-position; N at 6-position 225.29 Probable intermediate for CNS-targeted drugs due to enhanced lipophilicity
Tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate N/A Cyano and oxo substituents; N at 5-position 263.31 Specialized applications in covalent inhibitor design (cyano group for reactivity)
Tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate 1148044-31-8 Two N atoms (1 and 6 positions) 212.29 Dual hydrogen-bond donor/acceptor; used in protease inhibitors

Reactivity and Functional Differences

  • Oxo Position : The 2-oxo group in the target compound enhances electrophilicity at the adjacent carbon, facilitating nucleophilic additions (e.g., Grignard reactions) compared to 1-oxo or 6-oxo analogs .
  • Nitrogen Placement : Single-nitrogen spiro systems (e.g., 1-aza) are less basic than diazaspiro derivatives (e.g., 1,6-diaza), affecting solubility and metal coordination properties .
  • Substituent Effects: The cyano group in CAS 1251010-17-9 increases electrophilicity, enabling covalent bond formation with target proteins .

Biological Activity

Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate, also known by its CAS number 204132-38-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula: C12H19NO3
  • Molecular Weight: 225.28 g/mol
  • Structure: The compound features a spirocyclic structure, which is significant in influencing its biological activity.
PropertyValue
Molecular FormulaC12H19NO3
Molecular Weight225.28 g/mol
Boiling PointNot available
Log P (Octanol/Water)1.58
SolubilityHigh GI absorption

Antioxidant Activity

This compound has shown promising antioxidant properties. Studies indicate that compounds with similar structures can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for protecting against cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Neuroprotective Effects

Research has highlighted the potential neuroprotective effects of spirocyclic compounds. For instance, studies on related compounds suggest that they may protect neuronal cells from oxidative damage induced by agents such as tert-butyl hydroperoxide (tBHP). The protective mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

The biological activity of this compound may be attributed to several mechanisms:

  • Free Radical Scavenging: The compound may neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.
  • Regulation of Apoptosis: It may influence apoptotic pathways, promoting cell survival in neurotoxic environments.
  • Modulation of Enzyme Activity: Similar compounds have been shown to affect the activity of antioxidant enzymes, enhancing cellular defense mechanisms.

Study on HepG2 Cells

One study investigated the effects of similar spirocyclic compounds on HepG2 cells exposed to tBHP. The findings indicated that these compounds significantly reduced cell death and restored mitochondrial membrane potential, suggesting their potential as therapeutic agents for liver protection against oxidative stress .

Neuroprotection in SH-SY5Y Cells

Another study focused on the neuroprotective effects of related compounds in SH-SY5Y neuroblastoma cells. The results demonstrated that these compounds could prevent cell death induced by tBHP through activation of ERK/MAPK and PI3K/Akt signaling pathways .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging ROS
NeuroprotectionReduced apoptosis in neuronal cells
Liver ProtectionMitigated oxidative stress

Q & A

Q. What are the recommended synthetic routes for Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate?

The compound is typically synthesized via spirocyclic ring formation using Boc (tert-butoxycarbonyl) protection strategies. Key steps include:

  • Boc-protection of the amine : Ensures stability during subsequent reactions .
  • Ring-closing via intramolecular cyclization : Catalyzed by bases like K₂CO₃ or via transition metal-mediated coupling .
  • Oxo-group introduction : Achieved through oxidation of intermediate alcohols or ketones using reagents like Dess-Martin periodinane . Methodological Note: Optimize reaction solvents (e.g., DCM or THF) and temperature (0°C to reflux) to minimize side products .

Q. How should researchers handle and store this compound to maintain stability?

  • Handling : Use nitrile gloves and lab coats to avoid skin contact. Conduct reactions in a fume hood to prevent inhalation of vapors .
  • Storage : Keep in airtight containers under refrigeration (2–8°C) to prevent hydrolysis of the Boc group. Desiccants (e.g., silica gel) are recommended to avoid moisture . Critical Precaution: Electrostatic charges during transfer can destabilize the compound; ground equipment and avoid plastic utensils .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • X-ray crystallography : Provides unambiguous spirocyclic conformation analysis. Use SHELX software for refinement .
  • NMR spectroscopy : ¹³C NMR resolves carbonyl (C=O) and sp³ hybridized carbons in the azaspiro ring. ¹H NMR identifies coupling patterns for stereochemical assignment .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H⁺] = 225.15) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesis?

  • COMSOL Multiphysics : Simulate reaction kinetics to identify optimal temperature/pressure profiles. For example, predict exothermic peaks during cyclization .
  • DFT calculations : Model transition states to identify steric hindrance in spirocyclic intermediates. Adjust substituents (e.g., methyl groups) to reduce energy barriers . Application: AI-driven workflows can automate parameter tuning (e.g., solvent polarity, catalyst loading) for higher yields .

Q. How to resolve discrepancies in reported biological activity data?

  • Reproducibility checks : Validate assays (e.g., calcium channel blocking) across multiple cell lines. Use standardized protocols (e.g., IC₅₀ measurements) .
  • Meta-analysis : Compare crystallographic data (e.g., dihedral angles) with activity trends. For example, conformational flexibility may explain varying potency . Case Study: Zelquistinel derivatives show divergent activity due to stereochemical variations in the azaspiro core .

Q. What strategies enable enantioselective synthesis of its chiral analogs?

  • Chiral catalysts : Use Evans’ oxazaborolidines or Jacobsen’s salen complexes to induce asymmetry during cyclization .
  • Kinetic resolution : Separate enantiomers via HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) . Key Challenge: Spirocyclic systems often exhibit axial chirality; confirm absolute configuration via circular dichroism (CD) .

Q. What are the challenges in scaling up synthesis from lab to pilot scale?

  • Byproduct formation : Monitor for over-oxidation (e.g., lactam formation) using in-situ FTIR .
  • Heat dissipation : Use flow chemistry to control exothermic cyclization steps .
  • Purification : Replace column chromatography with crystallization (e.g., ethanol/water mixtures) for cost-effective scaling .

Q. How does the spirocyclic structure influence reactivity in medicinal chemistry?

  • Conformational rigidity : Limits off-target interactions in drug design. Molecular dynamics simulations show reduced entropy loss upon binding .
  • Metabolic stability : The Boc group slows enzymatic degradation compared to unprotected amines . Application: Derivatives like Zelquistinel exploit this scaffold for CNS drug development due to blood-brain barrier penetration .

Q. How to analyze byproducts formed during synthesis?

  • LC-MS/MS : Detect trace impurities (e.g., open-chain intermediates) with high sensitivity .
  • Factorial design experiments : Vary parameters (pH, temperature) to identify root causes of side reactions . Example: Hydrolysis of the Boc group under acidic conditions generates tert-butanol, detectable via GC-MS .

Q. What advancements in crystallography enhance structural analysis?

  • MicroED : Enables structure determination from nano-crystals (<1 µm), useful for low-yield intermediates .
  • SHELXL refinement : Improves accuracy in resolving disordered atoms in the spirocyclic core .
    Recent Innovation: Machine learning algorithms (e.g., CRYSTAL.ai ) predict crystallization conditions from molecular descriptors .

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